Rbin-2

Description

Structure

3D Structure

Propriétés

IUPAC Name |

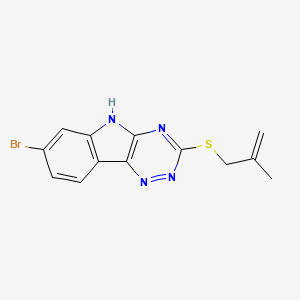

7-bromo-3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4S/c1-7(2)6-19-13-16-12-11(17-18-13)9-4-3-8(14)5-10(9)15-12/h3-5H,1,6H2,2H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDAOBDZJJZJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CSC1=NC2=C(C3=C(N2)C=C(C=C3)Br)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rbin-2: A Potent Chemical Probe for Unraveling Eukaryotic Ribosome Biogenesis

An In-depth Technical Guide on the Mechanism of Action of Rbin-2 in Ribosome Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. Dysregulation of this pathway is implicated in various human diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, a potent, reversible, and selective small molecule inhibitor of Midasin (Mdn1), a key AAA+ ATPase involved in the maturation of the 60S ribosomal subunit. We delve into the specific mechanism of action of this compound, its impact on the assembly of pre-ribosomal particles, and present detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the intricate process of ribosome assembly and the development of novel therapeutics targeting this essential pathway.

Introduction to Ribosome Biogenesis and the Role of Midasin (Mdn1)

Eukaryotic ribosome biogenesis is a complex and energy-intensive process that involves the coordinated synthesis and assembly of ribosomal RNA (rRNA) and ribosomal proteins (RPs) to form the 40S and 60S ribosomal subunits.[1][2] This intricate process begins in the nucleolus and requires the transient association of over 200 non-ribosomal biogenesis factors.[2][3]

Midasin (also known as Mdn1 or Rea1 in yeast) is a very large and essential AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in the maturation of the 60S ribosomal subunit.[4][5] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel pre-60S particles and facilitate the release of specific biogenesis factors, thereby driving the assembly process forward.[2][6] Midasin is involved in at least two critical steps: the assembly of the nucleolar Nsa1 particle and the subsequent remodeling of the nucleoplasmic Rix1 particle, which are precursors to the mature 60S subunit.[4][7]

This compound: A Selective Inhibitor of Midasin

This compound is a triazinoindole-based small molecule that has been identified as a potent, reversible, and specific inhibitor of Midasin.[4][8] It belongs to a class of compounds known as ribozinoindoles (Rbins).[4] The specificity of this compound for Midasin has been rigorously established through genetic and biochemical studies. Mutations in the mdn1 gene can confer resistance or hypersensitivity to this compound, and the compound directly inhibits the ATPase activity of recombinant Midasin protein in vitro.[4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the ATPase activity of Midasin.[4] Midasin possesses six AAA domains that form a ring-like structure.[6][9] ATP hydrolysis by these domains is thought to power conformational changes in Midasin, which are then transmitted to its substrate-binding MIDAS (metal ion-dependent adhesion site) domain.[5][9] This action facilitates the removal of ribosome biogenesis factors, such as Ytm1 and Rsa4, from pre-60S particles.[4][10]

This compound inhibits a subset of Midasin's ATPase domains, leading to a conformational state that prevents the release of these essential biogenesis factors.[4][11] This stalls the maturation of the 60S subunit at distinct stages. Specifically, the inhibition of Midasin by this compound has been shown to:

-

Disrupt the assembly of the Nsa1 particle: This is an early, nucleolar pre-60S particle. This compound treatment leads to the failure of certain ribosome assembly factors, like Rix7 and Ppp1, to associate with this particle.[11]

-

Block the removal of Ytm1 from pre-60S particles: This leads to the accumulation of these immature particles in the nucleolus.[11]

-

Impair the processing of the Rix1 particle: This results in the accumulation of Rsa4 on Rix1 particles in the nucleoplasm.[9][11]

The overall effect of this compound is the arrest of 60S ribosomal subunit biogenesis, leading to a deficit of functional ribosomes and subsequent inhibition of protein synthesis and cell proliferation.

Distinction from RBI2

It is important to distinguish this compound from another molecule with a similar name, RBI2 (Ribosome Biogenesis Inhibitor 2). While both inhibit ribosome biogenesis, their mechanisms of action are distinct. RBI2 does not target Midasin but appears to induce the polyadenylation and subsequent degradation of pre-rRNA, a mechanism different from the direct enzymatic inhibition observed with this compound.[12][13][14]

Quantitative Data

The inhibitory potency of this compound against Midasin has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Organism/System | Reference |

| GI50 (Growth Inhibition) | 14 nM | Schizosaccharomyces pombe | [4] |

| Apparent EC50 (ATPase Inhibition) | ~0.3 µM | Recombinant S. pombe Mdn1 | [4][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Midasin ATPase Activity Assay

This protocol is used to directly measure the effect of this compound on the ATPase activity of purified Midasin.

Materials:

-

Recombinant full-length Midasin (Mdn1) protein

-

This compound (or other Rbins) dissolved in DMSO

-

NADH-coupled ATPase assay reagents (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH, ATP)

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

Add the recombinant Midasin protein to the reaction mixture.

-

Add this compound at various concentrations (or DMSO as a control).

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.

-

Calculate the ATPase activity and determine the dose-dependent inhibition by this compound. The apparent EC50 can be estimated using a sigmoidal dose-response curve.[4]

Fission Yeast Growth Inhibition Assay

This cell-based assay is used to determine the potency of this compound in inhibiting cell growth.

Materials:

-

Schizosaccharomyces pombe wild-type and mutant strains (e.g., mdn1-F1093L for resistance)

-

Yeast extract medium (e.g., YE4S)

-

This compound dissolved in DMSO

-

96-well microplates

-

Microplate reader for measuring optical density (OD) at 600 nm

Procedure:

-

Grow S. pombe cells to a logarithmic phase (OD600 ~0.5).

-

Dilute the cell culture (e.g., 50-fold) in fresh YE4S medium.

-

Dispense the diluted cell culture into the wells of a 96-well plate.

-

Add this compound at various concentrations (or DMSO as a control) to the wells.

-

Incubate the plate at an appropriate temperature (e.g., 29°C) for a defined period (e.g., 17 hours).

-

Measure the OD600 of each well using a microplate reader.

-

Calculate the percentage of growth relative to the DMSO-treated control and determine the GI50 value.[4]

Analysis of Ribosome Biogenesis Factor Association with Pre-Ribosomal Particles

This protocol is used to investigate the effect of this compound on the composition of pre-ribosomal particles via affinity purification and western blotting.

Materials:

-

S. pombe strains expressing tagged ribosome biogenesis factors (e.g., Rix1-5FLAG, Nsa1-TAP)

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.1% NP-40, protease inhibitors)

-

Affinity purification beads (e.g., anti-FLAG M2 affinity gel, IgG Sepharose)

-

Elution buffer (e.g., 3xFLAG peptide solution, TEV protease)

-

Antibodies against proteins of interest (e.g., anti-FLAG, anti-TAP, antibodies against other biogenesis factors)

-

SDS-PAGE and western blotting equipment

Procedure:

-

Grow the yeast cells to mid-log phase and treat with this compound or DMSO for a specified time.

-

Harvest the cells and lyse them in lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the clarified lysate with the appropriate affinity beads to capture the tagged protein and its associated complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes from the beads.

-

Separate the eluted proteins by SDS-PAGE and analyze the presence and relative abundance of co-purified proteins by western blotting using specific antibodies.[11]

Visualizations

Signaling Pathways and Mechanisms

References

- 1. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. scispace.com [scispace.com]

- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Using Chemical Inhibitors to Probe AAA protein conformational dynamics and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Rbin-2 inhibitor of midasin ATPase activity

An In-depth Technical Guide on the Rbin-2 Inhibitor of Midasin ATPase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosome biogenesis is a fundamental and energetically demanding process essential for cell growth and proliferation, making it a compelling target for therapeutic intervention, particularly in oncology. A key player in the maturation of the large 60S ribosomal subunit is Midasin (Mdn1), a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family. Midasin utilizes the energy from ATP hydrolysis to remodel pre-ribosomal particles and facilitate the release of assembly factors. This compound (Ribozinoindole-2) has been identified as a potent, specific, and reversible small molecule inhibitor of Midasin's ATPase activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: Midasin and the Role of this compound

Eukaryotic ribosome biogenesis is a complex pathway involving over 200 accessory proteins that guide the assembly and processing of ribosomal RNA (rRNA) and ribosomal proteins.[1] The process begins in the nucleolus and culminates in the export of mature 40S and 60S subunits to the cytoplasm.[2][3]

Midasin (Mdn1) is a colossal ~540-kDa mechanoenzyme, distinguished by a single polypeptide chain containing six AAA+ domains that form a ring-like structure, and a long C-terminal tail ending in a MIDAS (Metal Ion-Dependent Adhesion Site) domain.[4][5] Midasin is essential for cell viability and plays a critical role in the maturation of the 60S subunit.[5][6] It functions by binding to pre-60S particles and, through ATP hydrolysis, inducing conformational changes that release key assembly factors, such as the Ytm1/WDR12 and Rsa4 proteins, allowing the assembly process to proceed.[6][7][8]

This compound is a cell-permeable triazinoindole compound that selectively targets Midasin.[9][10] By inhibiting Midasin's ATPase function, this compound effectively stalls ribosome biogenesis, leading to the accumulation of immature pre-60S particles in the nucleus and subsequent inhibition of cell growth.[4][11] Its potency and reversibility make it a powerful chemical probe for dissecting the dynamics of ribosome assembly.[4][10]

Mechanism of Action

This compound exerts its inhibitory effect through a sophisticated allosteric mechanism. Rather than directly competing with ATP at the active sites, Rbin compounds appear to trap Midasin in a specific conformational state.

-

Binding and Conformational Change: this compound binds to the AAA+ ring of Midasin. This binding event stabilizes a conformation where the C-terminal MIDAS domain, normally flexible, docks onto the surface of the AAA+ ring, specifically near the AAA3 and AAA4 domains.[7][11]

-

Mimicking the Preribosome-Bound State: This inhibitor-induced docked state structurally mimics the conformation Midasin adopts when it is bound to the pre-60S ribosomal subunit.[7]

-

Allosteric Inhibition of ATPase Activity: The docking of the MIDAS domain onto the AAA+ ring negatively regulates the enzyme's hydrolytic activity.[7] This inhibition is partial, with this compound suppressing Midasin's steady-state ATPase activity by approximately 40-50%, suggesting that only a subset of the six ATPase domains is inhibited.[4][12]

-

Stalling Ribosome Assembly: With its ATPase function impaired, Midasin is unable to power the release of assembly factors from the pre-60S particle. This leads to a halt in the maturation of the 60S subunit and its failed export from the nucleus.[11]

Evidence confirms that Midasin is the direct physiological target of this compound. A single point mutation in the Midasin gene (F1093L) confers resistance to this compound, abrogating its inhibitory effects both in cell-based growth assays and in in vitro biochemical assays.[4][11][12]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound and its analogs on Midasin.

Table 1: In Vitro and In Vivo Inhibitory Potency of this compound

| Parameter | Description | Value | Species/System | Reference |

| GI₅₀ | 50% Growth Inhibition Concentration | 14 nM | S. pombe (fission yeast) | [9] |

| Apparent EC₅₀ | 50% Effective Concentration for ATPase Inhibition | ~0.3 µM | Recombinant S. pombe Mdn1 | [4][9][12] |

Table 2: Comparative ATPase Activity of Midasin (Mdn1)

| Enzyme Variant | Condition | ATPase Rate (s⁻¹) | Reference |

| Wild-Type Mdn1 | No Inhibitor (DMSO control) | ~1.0 | [12] |

| Wild-Type Mdn1 | 1 µM this compound | ~0.6 (approx. 40% inhibition) | [4][12] |

| Wild-Type Mdn1 | Saturating Rbin-1 | ~0.37 (relative to control) | [7] |

| Mdn1-F1093L (Rbin-resistant mutant) | No Inhibitor | 1.5 ± 0.2 | [4][12] |

| Mdn1-F1093L (Rbin-resistant mutant) | With this compound | No significant inhibition | [4][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the this compound inhibitor.

Protocol: Recombinant Midasin (Mdn1) Purification

This protocol describes the purification of full-length, N-terminally hexahistidine-tagged Mdn1 from S. pombe.

-

Cell Lysis: Yeast cells overexpressing His₆-Mdn1 are harvested and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 20 mM imidazole, protease inhibitors). Cells are lysed using a high-pressure homogenizer or bead beater. The lysate is clarified by ultracentrifugation.

-

Nickel Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA resin column. The column is washed extensively with lysis buffer containing 20-40 mM imidazole to remove non-specific binders. His₆-Mdn1 is eluted with a high-imidazole buffer (e.g., 250-500 mM imidazole).

-

Ion Exchange Chromatography: Eluted fractions containing Mdn1 are pooled, diluted to reduce salt concentration, and loaded onto a cation or anion exchange column (e.g., Mono Q or Mono S), depending on the protein's pI. The protein is eluted using a linear salt gradient (e.g., 50-1000 mM NaCl).

-

Size-Exclusion Chromatography: Fractions containing Mdn1 are concentrated and loaded onto a size-exclusion column (e.g., Superose 6) pre-equilibrated with a final storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT). This step separates Mdn1 from aggregates and smaller contaminants.

-

Purity and Concentration: Protein purity is assessed by SDS-PAGE and Coomassie staining. Protein concentration is determined using the Bradford assay or by measuring absorbance at 280 nm. The purified protein is flash-frozen in liquid nitrogen and stored at -80°C.

Protocol: NADH-Coupled Steady-State ATPase Assay

This spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.

-

Reagent Preparation:

-

Assay Buffer: 25 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.

-

Substrate Mix: Phosphoenolpyruvate (PEP) and NADH in assay buffer.

-

Inhibitor Stock: this compound dissolved in 100% DMSO.

-

ATP Stock: MgATP solution at the desired concentration.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, combine the assay buffer, enzyme mix, substrate mix, and purified Mdn1 enzyme (final concentration typically 25-50 nM).

-

Add this compound to the desired final concentration (or an equivalent volume of DMSO for control wells). Incubate for 5-10 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding MgATP (e.g., to a final concentration of 1 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 15-30 minutes using a plate reader at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

-

The rate of NADH oxidation is equivalent to the rate of ATP hydrolysis.

-

Plot the ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Visualizations: Pathways and Workflows

Diagram 1: Midasin's Role in 60S Ribosome Subunit Biogenesis

References

- 1. Ribosome biogenesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and genomic analysis of midasin, a novel and highly conserved AAA protein distantly related to dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. biorxiv.org [biorxiv.org]

- 9. caymanchem.com [caymanchem.com]

- 10. medkoo.com [medkoo.com]

- 11. Using Chemical Inhibitors to Probe AAA protein conformational dynamics and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

discovery and synthesis of Ribozinoindole-2

An in-depth analysis of Ribozinoindole-2, a potent and selective inhibitor of eukaryotic ribosome biogenesis, is presented in this technical guide. The document details its discovery through chemical synthetic lethal screening and its optimization from the initial hit, Ribozinoindole-1. It provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols utilized for its characterization, tailored for researchers, scientists, and professionals in drug development.

Discovery and Optimization

Ribozinoindoles (Rbins) were identified via a chemical synthetic lethal screen conducted in fission yeast strains engineered for multidrug resistance suppression.[1] This screen identified the parent compound, Ribozinoindole-1 (Rbin-1), a triazinoindole-based heterocycle, for its enhanced toxicity in cells with a mutation in the cut2 gene, which is involved in chromosome segregation.[1]

Subsequent structure-activity relationship (SAR) studies were performed to enhance the potency of Rbin-1. A focused library of 23 analogs was synthesized, leading to the development of Ribozinoindole-2 (Rbin-2).[1][2] this compound, which features a bromine substitution at the 7th position of the indole ring, demonstrated a tenfold increase in activity compared to Rbin-1.[2]

Quantitative Data Summary

The biological activities of Ribozinoindole-1 and Ribozinoindole-2, along with the enzymatic activity of the target protein Mdn1 and its resistant mutant, are summarized below.

| Compound/Enzyme | Parameter | Value | Organism/System | Reference |

| Ribozinoindole-1 (Rbin-1) | GI₅₀ | 136 ± 7 nM | S. pombe (wild-type) | [2] |

| Ribozinoindole-2 (this compound) | GI₅₀ | 14 ± 1 nM | S. pombe (wild-type) | [2] |

| Ribozinoindole-2 (this compound) | Apparent EC₅₀ | ~300 nM | In vitro (Mdn1 ATPase assay) | [3] |

| Mdn1 (wild-type) | ATPase Activity | Not specified | Recombinant Protein | |

| Mdn1-F1093L (mutant) | ATPase Activity | 1.5 ± 0.2 ATP s⁻¹ | Recombinant Protein | [1][3] |

Mechanism of Action

Ribozinoindole-2 acts as a potent, reversible, and specific inhibitor of eukaryotic ribosome biogenesis by directly targeting Midasin (Mdn1).[1][4] Mdn1 is a large, essential AAA+ (ATPases Associated with diverse cellular Activities) protein crucial for the maturation of the 60S ribosomal subunit.[1][4]

The inhibitory action of this compound is achieved through the suppression of Mdn1's ATPase activity.[1][3][5] This enzymatic activity is vital for the remodeling of pre-60S particles and the release of assembly factors. Genetic studies have pinpointed the likely binding site of ribozinoindoles to the vicinity of the AAA3 and AAA4 domains of Mdn1.[1] The inhibition of Mdn1 leads to a halt in the assembly of Nsa1 particles, which are nucleolar precursors to the 60S subunit, thereby disrupting the ribosome production line.[1][4]

References

- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

The Structural Heart of Ribosome Assembly: A Technical Guide to the Structure-Activity Relationship of Rbin-1 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of Rbin-1 and its analogs, a promising class of molecules that target the core machinery of eukaryotic ribosome biogenesis. By dissecting their mechanism of action, we illuminate a path for the rational design of novel therapeutics aimed at controlling cell growth and proliferation.

Executive Summary

Rbin-1 and its derivatives, such as the potent analog Rbin-2, are specific and reversible inhibitors of Midasin (Mdn1), an essential AAA+ ATPase that plays a critical role in the maturation of the 60S ribosomal subunit.[1][2] These small molecules disrupt the intricate process of ribosome assembly, a fundamental process for cell growth, making them valuable tools for research and potential starting points for the development of anti-cancer agents. This document details the SAR of these compounds, their quantitative effects on Mdn1, and the experimental methodologies used to characterize them.

Mechanism of Action: Targeting the Mdn1 ATPase

Rbin-1 and its analogs exert their biological effect by directly inhibiting the ATPase activity of Mdn1.[3][4] This enzymatic activity is crucial for remodeling pre-ribosomal particles and facilitating the release of assembly factors, which are necessary steps for the maturation and export of the 60S ribosomal subunit from the nucleus to the cytoplasm.[1][5] The inhibition of Mdn1 by Rbins leads to a halt in this assembly line, ultimately suppressing protein synthesis and inhibiting cell growth.[2]

Quantitative Data Summary

The potency of Rbin-1 and its analogs has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for Rbin-1, this compound, and a functionalized analog, Rbin-XL.

Table 1: Growth Inhibitory and ATPase Activity of Rbin-1 and Analogs

| Compound | GI50 (nM) in S. pombe | % Mdn1 ATPase Inhibition (at 1 µM) | EC50 (µM) for Mdn1 ATPase Inhibition |

| Rbin-1 | 136 ± 7[4] | ~40%[3][6] | Not Reported |

| This compound | 14 ± 1[4] | ~40%[3][6] | ~0.3[3] |

| Rbin-XL | Not Reported | Not Reported | 0.23 ± 0.33[7] |

Structure-Activity Relationship (SAR)

Systematic modification of the Rbin-1 scaffold has revealed key structural features that govern its inhibitory activity. A study involving the synthesis and evaluation of 23 Rbin-1 analogs has provided crucial insights into its SAR.[3]

The core structure of Rbin analogs consists of an isatin-derived moiety condensed with a hydrazinecarbothioamide, which is further elaborated.[3] Key findings from the SAR studies include:

-

Substitution at Position 7: A bromine substituent at the 7th position of the indole ring, as seen in this compound, results in a 10-fold increase in potency compared to the unsubstituted Rbin-1.[4]

-

Substitution at Position 8: In contrast, the introduction of an iodine atom at the 8th position leads to a suppression of activity.[3]

These findings highlight the sensitivity of the Mdn1 binding pocket to substitutions on the indole ring of the Rbin scaffold and provide a roadmap for designing more potent inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of Rbin-1 Analogs

Rbin-1 analogs can be synthesized through a condensation reaction between isatin or its derivatives and hydrazinecarbothioamide. The resulting intermediate is then further modified by reaction with halogenated aliphatic or aromatic moieties.[3]

Protocol 1: General Synthesis of Rbin Analogs [3]

-

Condensation: Mix equimolar amounts of the desired isatin derivative and hydrazinecarbothioamide in a suitable solvent (e.g., ethanol).

-

Reaction: Heat the mixture under reflux for a specified period (e.g., 4-6 hours) to facilitate the condensation reaction.

-

Isolation: Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Purification: Wash the crude product with a cold solvent and purify further by recrystallization or column chromatography.

-

Elaboration: React the purified intermediate with a halogenated aliphatic or aromatic compound in the presence of a base to introduce the desired R1 and R2 groups.

-

Final Purification: Purify the final product using standard techniques such as column chromatography to achieve >95% purity.

Fission Yeast Growth Inhibition Assay

This assay is used to determine the half-maximal growth inhibition (GI50) of the Rbin analogs in the fission yeast Schizosaccharomyces pombe.

Protocol 2: Fission Yeast Growth Inhibition Assay [2]

-

Cell Culture: Grow wild-type S. pombe cells in a suitable liquid medium (e.g., YES) at 29°C to the mid-logarithmic phase.

-

Compound Preparation: Prepare a serial dilution of the Rbin analogs in DMSO.

-

Incubation: In a 96-well plate, incubate the yeast cells with varying concentrations of the Rbin analogs or DMSO (as a control) for 17-18 hours at 29°C.

-

Growth Measurement: Measure the optical density at 600 nm (OD600) to determine cell growth.

-

Data Analysis: Calculate the relative growth for each concentration compared to the DMSO control. Determine the GI50 value by fitting the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., Prism).

In Vitro Mdn1 ATPase Activity Assay

The inhibitory effect of Rbin analogs on the enzymatic activity of Mdn1 is quantified using an in vitro ATPase assay. Both a radioactive assay and a continuous enzyme-coupled assay have been reported.

Protocol 3: Radioactive Mdn1 ATPase Assay [8]

-

Reaction Mixture: Prepare a 12 µL reaction mixture containing purified recombinant Mdn1, the Rbin analog (or DMSO control), and a buffer containing MgATP and γ-³²P-ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding 12 µL of 0.2 M EDTA.

-

Separation: Separate the unreacted γ-³²P-ATP from the released ³²P-inorganic phosphate using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of released ³²P-inorganic phosphate using a phosphorimager to determine the ATPase activity.

Protocol 4: NADH-Coupled Mdn1 ATPase Assay [8][9]

-

Reaction System: This assay couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The system contains pyruvate kinase and lactate dehydrogenase.

-

Reaction Mixture: Prepare a reaction mixture containing purified Mdn1, the Rbin analog (or DMSO), ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase in a suitable buffer.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

Purification of Recombinant Mdn1

Full-length, active Mdn1 for in vitro assays is typically produced using a recombinant expression system.

Protocol 5: Recombinant Mdn1 Purification [2]

-

Expression: Express the full-length Mdn1 protein in an insect cell system (e.g., Sf9 cells) using a baculovirus expression vector.

-

Lysis: Harvest the cells and lyse them to release the recombinant protein.

-

Affinity Chromatography: Purify the Mdn1 protein from the cell lysate using an affinity tag (e.g., His-tag) and the corresponding affinity resin (e.g., Ni-NTA).

-

Size-Exclusion Chromatography: Further purify the protein and separate it from aggregates using size-exclusion chromatography.

-

Purity and Activity Check: Assess the purity of the final protein preparation by SDS-PAGE and confirm its ATPase activity using one of the assays described above.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Mdn1-Dependent 60S Ribosome Biogenesis Pathway

Caption: Mdn1's role in 60S ribosome biogenesis.

Experimental Workflow for Rbin-1 Target Identification

Caption: Workflow for identifying Mdn1 as the target of Rbin-1.

Conclusion and Future Directions

The study of Rbin-1 and its analogs has provided invaluable tools for dissecting the complex process of ribosome biogenesis. The established SAR provides a clear direction for the development of even more potent and selective inhibitors of Mdn1. Future research should focus on elucidating the precise binding mode of these inhibitors within the Mdn1 ATPase domain through structural studies, such as X-ray crystallography or cryo-electron microscopy. A deeper understanding of the molecular interactions will undoubtedly accelerate the development of next-generation Mdn1 inhibitors for therapeutic applications, particularly in oncology where ribosome biogenesis is often upregulated.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly conserved ribosome biogenesis pathways between human and yeast revealed by the MDN1-NLE1 interaction and NLE1 containing pre-60S subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Rbin-2 on Cellular Pathways: A Technical Guide to a Potent Ribosome Biogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rbin-2 is a potent and specific small molecule inhibitor of Midasin (Mdn1), a crucial AAA+ ATPase involved in the biogenesis of the eukaryotic 60S ribosomal subunit. By targeting Mdn1, this compound effectively disrupts the assembly of ribosomes, a fundamental process for cell growth and proliferation. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and similar compounds as potential anti-cancer agents.

Introduction

The ribosome is a complex molecular machine responsible for protein synthesis, a process essential for all forms of life. The biogenesis of ribosomes is a highly regulated and energy-intensive process, making it an attractive target for therapeutic intervention, particularly in oncology where cancer cells exhibit a high demand for protein synthesis to sustain their rapid growth and proliferation. This compound has emerged as a key chemical probe for studying and targeting ribosome assembly. It is a potent, reversible, and specific inhibitor of Mdn1, an essential AAA+ (ATPases Associated with diverse cellular Activities) protein. Mdn1 plays a critical role in the maturation and nuclear export of the pre-60S ribosomal subunit. Inhibition of Mdn1's ATPase activity by this compound stalls this process, leading to an accumulation of immature ribosomal particles and ultimately, the inhibition of cell growth. This guide details the known effects of this compound on cellular pathways, supported by experimental data and detailed methodologies.

The Core Cellular Pathway: Inhibition of Ribosome Biogenesis via Mdn1

The primary cellular pathway affected by this compound treatment is the biogenesis of the large (60S) ribosomal subunit. This compound exerts its effect by directly inhibiting the ATPase activity of Mdn1.

Mechanism of Action

Mdn1 is a large, dynein-like AAA+ ATPase that functions as a molecular motor to remodel pre-60S ribosomal particles. A key function of Mdn1 is the removal of various assembly factors from the maturing ribosome, a step that is essential for its correct folding and subsequent export from the nucleus to the cytoplasm. This compound binds to Mdn1 and inhibits its ATP hydrolysis, thereby preventing the conformational changes required for the release of these assembly factors. This leads to a stall in the 60S subunit assembly line.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| GI50 | 14 nM | Wild-type yeast cells | [1] |

| Mdn1 ATPase Inhibition | ~40% at 1 µM (for Rbin-1 and this compound) | Recombinant Mdn1 | [1] |

Table 2: Comparative Activity of this compound Analogs

| Compound | GI50 (nM) | Notes | Reference |

| Rbin-1 | 136 | Parent compound | [1] |

| This compound | 14 | Most potent analog | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Mdn1 ATPase Activity Assay (Malachite Green Assay)

This assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis by Mdn1 and is used to determine the inhibitory effect of this compound.

Materials:

-

Recombinant purified Mdn1 protein

-

This compound (dissolved in DMSO)

-

ATP

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT, 0.1% Tween-20

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

-

Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh.

-

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing Mdn1 in Assay Buffer.

-

Add this compound at various concentrations (or DMSO as a vehicle control). Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 50 µL.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 10 µL of 34% (w/v) citric acid.

-

Add 100 µL of the Malachite Green Working Reagent to each well.

-

Incubate at room temperature for 20 minutes to allow for color development.

-

-

Measurement: Measure the absorbance at 620 nm using a plate reader.

-

Data Analysis:

-

Generate a standard curve using the phosphate standard.

-

Convert absorbance values to the amount of Pi released.

-

Calculate the percentage of Mdn1 ATPase activity inhibition for each this compound concentration relative to the DMSO control.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or DMSO for control).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

-

Plot the dose-response curve and calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).

-

Analysis of pre-rRNA Processing by Northern Blotting

This technique is used to detect changes in the processing of precursor ribosomal RNA (pre-rRNA) following this compound treatment.

Materials:

-

Cells treated with this compound or DMSO

-

RNA extraction kit (e.g., TRIzol)

-

Formaldehyde

-

MOPS buffer

-

Agarose

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled or fluorescently labeled oligonucleotide probes specific for different pre-rRNA species (e.g., ITS1, ITS2 regions)

-

Phosphorimager or fluorescence imaging system

Procedure:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a standard protocol.

-

Denaturing Gel Electrophoresis:

-

Separate 5-10 µg of total RNA on a 1.2% agarose gel containing 2.2 M formaldehyde in MOPS buffer.

-

-

RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary action overnight.

-

Crosslinking: UV-crosslink the RNA to the membrane.

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer for 1-2 hours at 42°C.

-

Add the labeled probe and hybridize overnight at 42°C.

-

-

Washing: Wash the membrane with low and high stringency buffers to remove unbound probe.

-

Detection: Detect the signal using a phosphorimager or fluorescence scanner.

-

Data Analysis: Compare the abundance and size of pre-rRNA species in this compound-treated samples versus controls to identify processing defects.

Potential Off-Target Effects and Broader Cellular Consequences

While this compound is a specific inhibitor of Mdn1, it is crucial to investigate potential off-target effects and the broader cellular response to ribosome biogenesis stress.

Proteomic Approaches for Off-Target Identification

Quantitative proteomics can be employed to identify unintended protein targets of this compound. A common approach is chemical proteomics, where a modified version of this compound with a reactive group and a reporter tag is used to capture interacting proteins from cell lysates. These proteins are then identified and quantified by mass spectrometry.

Cellular Stress Responses

Inhibition of ribosome biogenesis is known to induce a cellular stress response, often referred to as "ribotoxic stress." This can lead to the activation of signaling pathways such as the p53 pathway, which can trigger cell cycle arrest or apoptosis. Further investigation into the activation of these stress pathways in response to this compound treatment is warranted.

Conclusion and Future Directions

This compound is a powerful tool for dissecting the intricate process of ribosome biogenesis and serves as a promising lead compound for the development of novel anti-cancer therapeutics. Its specific inhibition of the Mdn1 ATPase provides a clear mechanism of action, leading to the disruption of 60S ribosomal subunit assembly. The experimental protocols detailed in this guide provide a framework for further investigation into the cellular effects of this compound.

Future research should focus on:

-

Comprehensive Dose-Response Studies: Evaluating the efficacy of this compound across a broad panel of cancer cell lines to identify sensitive and resistant subtypes.

-

In-depth Quantitative Proteomics: Performing unbiased proteomic and phosphoproteomic analyses to fully characterize the cellular response to this compound treatment and identify potential off-target effects and downstream signaling consequences.

-

In Vivo Efficacy and Toxicity: Assessing the anti-tumor activity and safety profile of this compound in preclinical animal models.

A deeper understanding of the cellular pathways affected by this compound will be instrumental in advancing its development as a potential therapeutic agent and in uncovering new vulnerabilities in cancer cells related to their reliance on ribosome biogenesis.

References

Rbin-2 (CAS: 2032282-97-4): A Potent and Selective Inhibitor of Eukaryotic Ribosome Biogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rbin-2 (Ribozinoindole-2) is a small molecule inhibitor identified as a potent, reversible, and selective antagonist of Midasin (Mdn1), an essential AAA+ (ATPases Associated with diverse cellular Activities) protein.[1][2][3][4] Midasin plays a critical role in the biogenesis of the 60S ribosomal subunit in eukaryotes. By inhibiting the ATPase activity of Midasin, this compound effectively stalls ribosome production, leading to cell growth arrest.[1] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, along with detailed experimental protocols for its characterization and use in research.

Core Properties of this compound

This compound is a triazinoindole derivative with the chemical name 7-bromo-3-[(2-methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole.[1] Its core properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2032282-97-4 | [1][2][5] |

| Synonyms | Ribozinoindole-2, Rbin2 | [1][2] |

| Molecular Formula | C₁₃H₁₁BrN₄S | [1][2] |

| Molecular Weight | 335.2 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

| Purity | ≥98% | [1][5] |

| Solubility | Soluble in DMSO | [1][2] |

| SMILES | BrC1=CC=C2C(NC3=NC(SCC(C)=C)=NN=C32)=C1 | [1] |

| InChI Key | OVDAOBDZJJZJMY-UHFFFAOYSA-N | [1][2] |

Pharmacological Properties

| Property | Value | Conditions | Reference |

| Target | Midasin (Mdn1) | Eukaryotic AAA+ ATPase | [1][2][3][4] |

| Mechanism of Action | Inhibition of Midasin's ATPase activity | Reversible and Selective | [2][3] |

| Biological Activity | Inhibition of eukaryotic ribosome biogenesis | [1][2][3] | |

| GI₅₀ (Yeast) | 14 nM | Wild-type fission yeast | [1][6] |

| Apparent EC₅₀ | ~0.3 µM | Inhibition of Mdn1 ATPase activity | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly targeting and inhibiting the ATPase activity of Midasin (Mdn1). Midasin is a crucial enzyme in the maturation of the 60S ribosomal subunit, a key component of the cellular protein synthesis machinery. The inhibition of Midasin's enzymatic function leads to a cascade of events culminating in the arrest of ribosome biogenesis and, consequently, the cessation of cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

A general synthesis scheme for this compound and its analogs involves a multi-step chemical synthesis process. The synthesis is adapted from established methods for creating triazinoindole derivatives.

References

- 1. Northern Blot of tRNA in Yeast [bio-protocol.org]

- 2. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Northern Blot of tRNA in Yeast [en.bio-protocol.org]

- 6. Yeast pre-rRNA is processed at the A' site - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Midasin in Ribosome Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. In eukaryotes, the assembly of the 60S large ribosomal subunit is a complex pathway involving numerous assembly factors that guide the folding and processing of ribosomal RNA (rRNA) and the incorporation of ribosomal proteins. Midasin, also known as Rea1 in Saccharomyces cerevisiae and Mdn1 in other eukaryotes, is a giant AAA-ATPase (ATPases Associated with diverse cellular Activities) that plays a pivotal, mechanochemical role in the maturation of the 60S subunit. This technical guide provides an in-depth overview of the function of midasin, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its operational pathways.

Core Concepts: The Mechanochemical Action of Midasin

Midasin is one of the largest known proteins, with a molecular weight of approximately 560-630 kDa, and is highly conserved across eukaryotes.[1] Its function is indispensable for cell viability.[1] Structurally, midasin is characterized by a ring-shaped hexameric AAA-ATPase domain at its N-terminus and a long, flexible tail region culminating in a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain.[2] This unique architecture allows midasin to function as a molecular motor, coupling the energy from ATP hydrolysis to the mechanical removal of specific assembly factors from pre-60S ribosomal particles.

The primary role of midasin is to facilitate the timely dissociation of assembly factors that have completed their function, thereby allowing the pre-60S particle to progress to the next stage of maturation and eventual nuclear export. Two key substrates of midasin are the assembly factors Ytm1 (WDR12 in humans) and Rsa4 (NLE1 in humans).[3] The MIDAS domain of midasin specifically recognizes and binds to the ubiquitin-like (UBL) domains of these proteins.[3] Through a series of conformational changes driven by ATP hydrolysis in the AAA ring, midasin exerts a pulling force on its substrates, effectively stripping them from the pre-60S particle.[2][3] This action is crucial for the remodeling of the pre-ribosome and is a prerequisite for its export to the cytoplasm.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure, function, and inhibition of midasin.

| Organism | Protein Name | Molecular Weight (kDa) | Amino Acid Count | Gene Name |

| Homo sapiens | Midasin (MDN1) | ~632 | 5596 | MDN1 |

| Saccharomyces cerevisiae | Rea1 | ~560 | 4910 | YLR106C |

| Schizosaccharomyces pombe | Mdn1 | ~538 | 4717 | - |

| Arabidopsis thaliana | MDN1 | ~583 | - | AT1G67120 |

| Drosophila melanogaster | Midasin | ~605 | - | CG13185 |

| Giardia intestinalis | Midasin | ~540 | 4835 | - |

| Table 1: Midasin Orthologs and their Properties. [1] |

| Domain | Approximate Molecular Weight (kDa) | Key Features |

| N-terminal Domain | ~35 | Weakly conserved |

| AAA Domain | ~180 (6 x ~30) | Six tandem AAA protomers forming a ring; site of ATP hydrolysis |

| Linker Domain | ~260 | Connects AAA domain to the D/E-rich domain |

| D/E-rich Domain | ~70 | Highly acidic region rich in aspartate and glutamate |

| M-domain (MIDAS) | ~30 | Metal Ion-Dependent Adhesion Site; binds UBL domains of substrates |

| Table 2: Domain Organization of Human Midasin. [1] |

| Inhibitor | Target | GI50 (Wild-Type Cells) | Mechanism |

| Rbin-1 | Midasin (Mdn1) | 136 nM | Potent, reversible, and specific inhibitor |

| Rbin-2 | Midasin (Mdn1) | 14 nM | A more potent analog of Rbin-1 |

| Table 3: Chemical Inhibitors of Midasin. [4][5] |

| Complex/Protein | PDB ID | Method | Resolution (Å) | Organism |

| Rea1-MIDAS domain | 6QT8 | X-ray Diffraction | 2.33 | Chaetomium thermophilum |

| Rea1 (AMPPNP state) | 6I26 | Cryo-EM | - | Saccharomyces cerevisiae |

| Ytm1 UBL domain | - | X-ray Diffraction | 1.7 | Saccharomyces cerevisiae |

| Erb1-Ytm1 complex | 5EM2 | X-ray Diffraction | 2.67 | Chaetomium thermophilum |

| Table 4: Structural Data for Midasin and Interacting Proteins. [6][7][8][9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of midasin in ribosome maturation. For detailed, step-by-step protocols, it is recommended to consult the cited literature.

Yeast Two-Hybrid (Y2H) Assay for Identifying Midasin Interactors

The Y2H system is a powerful genetic method to identify protein-protein interactions.

Principle: The transcription factor GAL4 is split into its DNA-binding domain (BD) and activation domain (AD). The "bait" protein (e.g., a domain of Midasin) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes (e.g., HIS3, lacZ), allowing for cell growth on selective media and colorimetric detection.

Detailed Protocol Outline:

-

Vector Construction: Clone the Midasin "bait" sequence into a BD vector (e.g., pEG202) and a cDNA library into an AD "prey" vector (e.g., pJG4-5).[10]

-

Yeast Transformation: Transform the bait plasmid into a suitable yeast strain (e.g., EGY48) and the prey library into another compatible strain (e.g., Y187).[7]

-

Mating: Mix the bait and prey strains on a rich medium (e.g., YPDA) to allow for mating and the formation of diploid cells containing both plasmids.[6]

-

Selection: Replica-plate the mated cells onto selective media lacking specific nutrients (e.g., histidine, leucine, tryptophan) to select for interacting partners. The optimal concentration of 3-aminotriazole (3-AT), a competitive inhibitor of the HIS3 gene product, should be determined empirically for each bait to suppress auto-activation.

-

Interaction Confirmation and Identification: Isolate plasmids from positive colonies, sequence the prey inserts to identify the interacting proteins, and re-transform into the original yeast strains to confirm the interaction.

In Vitro Release of Assembly Factors from Pre-60S Particles

This assay biochemically reconstitutes the Midasin-mediated removal of assembly factors from purified pre-60S particles.

Principle: Pre-60S particles containing a specific assembly factor (e.g., Ytm1 or Rsa4) are purified from yeast. These particles are then incubated with purified Midasin/Rea1 and ATP. The release of the assembly factor is assessed by separating the reaction components and analyzing the fractions.

Detailed Protocol Outline:

-

Purification of Pre-60S Particles:

-

Use a yeast strain expressing a tandem affinity purification (TAP)-tagged assembly factor (e.g., Ytm1-TAP).

-

Grow a large-scale yeast culture and prepare a cell lysate under conditions that preserve the integrity of pre-ribosomal particles.

-

Perform tandem affinity purification to isolate the pre-60S particles associated with the tagged protein.[3]

-

-

Purification of Recombinant Midasin/Rea1:

-

Express recombinant Midasin/Rea1 in a suitable system (e.g., insect cells or yeast).

-

Purify the protein using a combination of affinity and size-exclusion chromatography.

-

-

In Vitro Release Assay:

-

Incubate the purified pre-60S particles with purified Midasin/Rea1 in a buffer containing ATP and an ATP regeneration system.

-

Include control reactions with no Midasin, no ATP, or a non-hydrolyzable ATP analog (e.g., AMP-PNP).[3]

-

-

Analysis of Release:

-

Separate the reaction mixture using sucrose density gradient centrifugation.

-

Collect fractions and analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against the assembly factor of interest and ribosomal proteins. A shift of the assembly factor from the pre-60S fraction to the top of the gradient indicates its release.

-

Northern Blot Analysis of pre-rRNA Processing

This technique is used to detect and quantify specific pre-rRNA species, allowing for the assessment of ribosome biogenesis defects in midasin mutants.

Principle: Total RNA is extracted from yeast cells, separated by size via gel electrophoresis, transferred to a membrane, and hybridized with a labeled oligonucleotide probe specific to a particular pre-rRNA sequence.

Detailed Protocol Outline:

-

RNA Extraction: Grow wild-type and midasin mutant yeast strains to mid-log phase. Harvest the cells and extract total RNA using a hot acid phenol method.

-

Gel Electrophoresis and Transfer: Separate the RNA on a denaturing agarose-formaldehyde gel. Transfer the RNA to a nylon membrane.

-

Probe Labeling and Hybridization:

-

Design oligonucleotide probes specific to different regions of the pre-rRNA (e.g., ITS1, ITS2, 5' ETS). An example probe for pre-tRNA is 5'-CCAAACAACCACTTATTTGTTGA-3'.[11]

-

Label the probes with a radioactive isotope (e.g., 32P) or a non-radioactive label.

-

Hybridize the labeled probe to the membrane in a hybridization buffer at an appropriate temperature.

-

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a suitable imaging system. Accumulation of specific pre-rRNA species in the mutant strain compared to the wild-type indicates a defect in processing at that step.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving midasin.

Caption: Domain organization of the Midasin protein.

Caption: Midasin's mechanochemical cycle for assembly factor removal.

Caption: Experimental workflow for a Yeast Two-Hybrid screen.

Conclusion

Midasin is a critical player in the intricate process of 60S ribosomal subunit maturation. Its role as a molecular machine that removes assembly factors from pre-ribosomal particles highlights the dynamic and energy-dependent nature of ribosome biogenesis. A thorough understanding of midasin's structure, function, and interactions is crucial for dissecting the mechanisms of ribosome assembly and its regulation. Furthermore, the essential nature of midasin makes it a potential target for therapeutic intervention in diseases characterized by dysregulated cell growth and protein synthesis, such as cancer. The experimental approaches detailed in this guide provide a framework for further investigation into the multifaceted role of this essential AAA-ATPase.

References

- 1. Ribosome Fractionation in Yeast [bio-protocol.org]

- 2. Cryo-EM grid preparation and data collection [bio-protocol.org]

- 3. The AAA-ATPase Rea1 Drives Removal of Biogenesis Factors during Multiple Stages of 60S Ribosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosome Fractionation in Yeast [en.bio-protocol.org]

- 5. Sucrose gradient protocol for polysome profiles [drummondlab.org]

- 6. thesciencenotes.com [thesciencenotes.com]

- 7. A Field-Proven Yeast Two-Hybrid Protocol Used to Identify Coronavirus–Host Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 10. proteome.wayne.edu [proteome.wayne.edu]

- 11. Northern Blot of tRNA in Yeast [en.bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Rbin-2 Treatment in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rbin-2 is a potent and specific small molecule inhibitor of ribosome biogenesis.[1] It functions by targeting the ATPase activity of Mdn1, a critical factor in the maturation of the 60S ribosomal subunit.[1] The disruption of ribosome production is a promising therapeutic strategy in oncology, as cancer cells have a high demand for protein synthesis to sustain their rapid growth and proliferation.[2] Inhibition of ribosome biogenesis can induce nucleolar stress, leading to cell cycle arrest and apoptosis.[2] These application notes provide a comprehensive, generalized protocol for investigating the cellular effects of this compound treatment in cancer cell lines.

Mechanism of Action

This compound is an analog of Rbin-1 and exerts its biological effect by inhibiting the ATPase activity of Mdn1.[1] This inhibition disrupts the assembly of functional ribosomes, a process that is often upregulated in cancer cells to meet the metabolic demands of rapid proliferation.[2][3] The consequent impairment of ribosome biogenesis is known to trigger a p53-dependent nucleolar stress response, which can culminate in cell cycle arrest and programmed cell death (apoptosis).[2]

Key Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treat cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Harvest cells by trypsinization.

-

Wash the cells with cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.5 |

| HCT116 (Colon) | 0.8 |

| A549 (Lung) | 1.2 |

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h this compound Treatment

| Treatment | Concentration (µM) | % Apoptotic Cells |

|---|---|---|

| Vehicle Control | - | 5.2 |

| This compound | 0.5 | 25.8 |

| This compound | 1.0 | 45.1 |

| this compound | 2.0 | 68.3 |

Table 3: Cell Cycle Distribution after 24h this compound Treatment in MCF-7 Cells

| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|---|

| Vehicle Control | - | 55.3 | 28.1 | 16.6 |

| This compound | 0.5 | 72.1 | 15.4 | 12.5 |

| this compound | 1.0 | 78.9 | 10.2 | 10.9 |

Visualizations

Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the effects of this compound.

Caption: Proposed signaling pathway of this compound action.

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Studying Ribosome Assembly Dynamics with Rbin-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosome biogenesis is a fundamental cellular process essential for protein synthesis and cell growth. Its dysregulation is a hallmark of many diseases, including cancer, making it a compelling target for therapeutic intervention. Rbin-2 is a potent and specific small molecule inhibitor of eukaryotic ribosome biogenesis. It offers a unique mechanism of action by targeting the AAA+ ATPase Midasin (Mdn1), a key factor in the maturation and nuclear export of the 60S ribosomal subunit.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate ribosome assembly dynamics in a research setting.

This compound induces the polyadenylation and subsequent degradation of precursor ribosomal RNA (pre-rRNA), leading to a rapid depletion of pre-rRNA levels without affecting the transcription initiation by RNA Polymerase I or the stability of mature ribosomes.[5][6] This distinct mechanism makes this compound a valuable tool to dissect the intricate steps of ribosome assembly and to screen for novel anti-cancer therapeutics.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Viability) | 680 nM | A375 (Malignant Melanoma) | [7] |

| EC50 (Mdn1 ATPase Inhibition) | ~0.3 µM | Recombinant Mdn1 | [4][8] |

| GI50 (Growth Inhibition) | 14 nM | Schizosaccharomyces pombe (fission yeast) |

Note: IC50 values for this compound in MDA-MB-231 and HCC1937 cell lines are not publicly available in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on ribosome biogenesis by directly targeting Midasin (Mdn1), a large AAA+ ATPase essential for the maturation of the 60S ribosomal subunit. Midasin is involved in the remodeling of pre-60S particles, facilitating the release of assembly factors and enabling their nuclear export.

Mechanism of this compound Action.

Pathway Description:

-

Targeting Midasin: this compound enters the nucleus and binds to the AAA+ ATPase Midasin (Mdn1).[4]

-

Inhibition of ATPase Activity: This binding inhibits the ATPase activity of Midasin, which is crucial for its function in remodeling pre-ribosomal particles.[4][8]

-

Stalled 60S Maturation: The inhibition of Midasin leads to the stalling of pre-60S ribosomal subunit maturation. Assembly factors that would normally be released remain associated with the pre-60S particle, preventing its successful maturation and subsequent export from the nucleus.[1][9]

-

pre-rRNA Destabilization: The disruption of 60S assembly leads to the accumulation of unprocessed pre-rRNA transcripts. These aberrant transcripts are then targeted for polyadenylation, a signal for degradation by the nuclear exosome.[5][6]

-

Depletion of Ribosome Precursors: The net result is a rapid decrease in the levels of pre-rRNA, leading to a deficit in the production of new 60S ribosomal subunits and an overall inhibition of ribosome biogenesis.

Experimental Protocols

The following protocols provide a framework for using this compound to study ribosome assembly dynamics.

Experimental Workflow Overview

General experimental workflow for studying ribosome assembly with this compound.

Protocol 1: Determining the Optimal Concentration of this compound (IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a specific cancer cell line.

Materials:

-

Cancer cell lines (e.g., A375, MDA-MB-231, HCC1937)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., AlamarBlue, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from 10 nM to 10,000 nM.[10] A DMSO vehicle control must be included.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for 72 hours.

-

Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Analysis of pre-rRNA Levels by RT-qPCR

Objective: To quantify the effect of this compound on the levels of precursor ribosomal RNA.

Materials:

-

Cancer cells treated with this compound at the desired concentration and time points

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or probe-based)

-

Primers specific for pre-rRNA (e.g., targeting the 5' ETS region) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound (e.g., at IC90 concentration for various time points from 10 to 120 minutes) and a vehicle control.[10] Harvest the cells at the indicated times.

-

RNA Extraction: Extract total RNA from the cell pellets using a commercial RNA extraction kit, following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with primers for the pre-rRNA target and the housekeeping gene. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative quantification of pre-rRNA levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Protocol 3: Polysome Profiling to Analyze Ribosome Subunit Abundance

Objective: To assess the impact of this compound on the abundance of ribosomal subunits (40S, 60S) and polysomes.

Materials:

-

Cells treated with this compound

-

Lysis buffer (containing cycloheximide to arrest translation)

-

Sucrose solutions for gradient preparation (e.g., 10% and 50%)

-

Gradient maker

-

Ultracentrifuge with a swinging-bucket rotor

-

Fractionation system with a UV detector (254 nm)

Procedure:

-

Cell Lysis: Treat cells with this compound. Prior to harvesting, add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5-10 minutes to freeze ribosomes on the mRNA. Lyse the cells on ice.

-

Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

-

Centrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. This will generate a profile showing peaks corresponding to the 40S and 60S subunits, the 80S monosome, and polysomes.

-

Interpretation: A decrease in the 60S subunit peak and a potential accumulation of the 40S subunit peak would be indicative of impaired 60S biogenesis. A decrease in the polysome peaks relative to the 80S monosome peak indicates a reduction in translation initiation.

Advanced Application: Visualizing Ribosome Assembly Intermediates

For a more in-depth structural analysis of the effects of this compound, Cryogenic Electron Microscopy (Cryo-EM) can be employed. This powerful technique allows for the visualization of pre-ribosomal particles that accumulate upon treatment with the inhibitor. By isolating these stalled intermediates, researchers can gain high-resolution insights into the specific steps of ribosome assembly that are disrupted by this compound. This approach, while technically demanding, can provide unprecedented detail about the molecular mechanism of ribosome biogenesis inhibitors.[2][9][11]

Conclusion

This compound is a valuable chemical probe for studying the dynamic and complex process of eukaryotic ribosome biogenesis. Its specific mechanism of action, targeting the Midasin-dependent maturation of the 60S subunit, provides a unique tool to dissect this essential cellular pathway. The protocols outlined in this document provide a starting point for researchers to utilize this compound to investigate ribosome assembly, validate it as a therapeutic target, and potentially discover new regulatory mechanisms in protein synthesis.

References

- 1. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule RBI2 Disrupts Ribosome Biogenesis through Pre-rRNA Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel inhibitors of ribosome biogenesis by innovative high throughput screening strategies - PMC [pmc.ncbi.nlm.nih.gov]